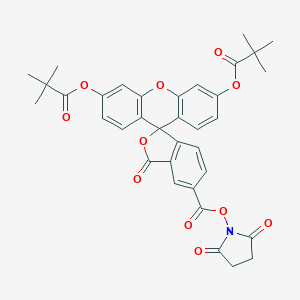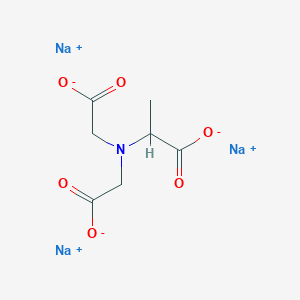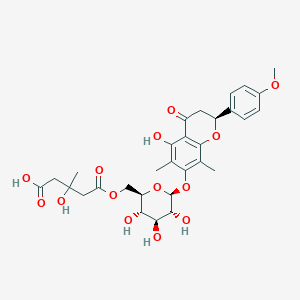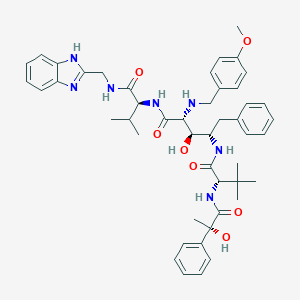![molecular formula C8H4F2N2O2 B061965 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole CAS No. 188028-35-5](/img/structure/B61965.png)
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has shown potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In materials science, 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been studied for its potential use as a building block for organic electronics. It has been found to have excellent electron-transporting properties and can be used as a dopant in organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In addition, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been investigated for its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in lab experiments is its high purity and yield. This makes it easier to obtain and work with in the lab. In addition, its potential applications in various fields make it a versatile compound for research.
One of the limitations of using 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs. Another direction is to further study its anti-inflammatory properties and its potential as a treatment for neurodegenerative diseases. In addition, research can be conducted to improve its solubility in water and to better understand its mechanism of action. Finally, its potential applications in materials science can be further explored, particularly in the development of organic electronics.
Conclusion
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole can be achieved using different methods. One of the most common methods is the reaction of 2,2-Difluoro-1,3-dimethylimidazolidine with 4,5-dihydro-1,3-dioxole-2-carboxylic acid in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in high purity and yield.
Propriétés
Numéro CAS |
188028-35-5 |
|---|---|
Nom du produit |
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
Formule moléculaire |
C8H4F2N2O2 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10)13-6-1-4-5(12-3-11-4)2-7(6)14-8/h1-3H,(H,11,12) |
Clé InChI |
MUDNQZQFQQUJAD-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=CN2 |
SMILES canonique |
C1=C2C(=CC3=C1OC(O3)(F)F)N=CN2 |
Synonymes |
5H-1,3-Dioxolo[4,5-f]benzimidazole,2,2-difluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)

![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

